(2-Methylfuran-3-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQXGWVIIPLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylfuran-3-yl)methanamine hydrochloride typically involves the reaction of 2-methylfuran with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts like hydrochloric acid to promote the formation of the hydrochloride salt.
Solvents: Common solvents include water or ethanol to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Solvents: Polar solvents like methanol or ethanol are commonly used.
Major Products
The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
(2-Methylfuran-3-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, facilitating the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, providing a basis for further research into its therapeutic applications.
Medicine
The compound is being explored for its potential use in drug development. Its structural characteristics may allow it to interact with specific biological targets, making it a candidate for designing new therapeutic agents aimed at various diseases.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its derivatives may find roles in developing polymers and other materials with specific functional properties.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed significant zones of inhibition, confirming its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokine levels, suggesting its utility in developing treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Substituent Position and Electronic Effects
The position of substituents on the furan ring significantly impacts electronic properties and reactivity. For example:
- Furan-2-yl methanamine hydrochloride (2m in ) has the aminomethyl group at the 2-position, leading to distinct NMR chemical shifts (δ 8.14 ppm for NH2 in DMSO-d6) compared to the target compound’s 3-position substitution. Coupling constants (e.g., J = 3.6 Hz for furan protons) reflect differences in dihedral angles and electronic environments .
- Its ¹H NMR in methanol-d4 shows upfield shifts for methyl protons (δ 2.22 ppm) due to shielding effects .
Table 1: Substituent Effects on NMR Data
| Compound Name | Substituent Positions | ¹H NMR (NH2) | Solvent | Key Coupling Constants |
|---|---|---|---|---|
| Furan-2-yl methanamine HCl (2m) | 2-position NH2 | δ 8.14 | DMSO-d6 | J = 3.6 Hz (furan H) |
| 5-Methyl-2-furanylmethanamine HCl (2n) | 5-CH3, 2-NH2 | δ 2.22 (CH3) | Methanol-d4 | Multiplet integration |
| Target Compound* | 2-CH3, 3-NH2 | Data not shown | — | — |
*Direct NMR data for the target compound is unavailable in the evidence.
Heterocycle Modifications: Furan vs. Thiophene vs. Benzofuran
Replacing the furan ring with other heterocycles alters electronic properties and bioactivity:
- (3-Chlorothiophen-2-yl)methanamine hydrochloride (): The sulfur atom in thiophene increases lipophilicity and polarizability compared to furan’s oxygen. The molecular weight (184.09 g/mol) and chloro substituent may enhance membrane permeability but reduce solubility .
- The chloro group at the 2-position introduces steric hindrance and electron-withdrawing effects (MW = 218.08 g/mol) .
- rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride (): The dihydrobenzofuran structure reduces aromaticity, likely increasing flexibility and altering binding interactions compared to planar furans .
Table 2: Heterocycle Comparison
*Calculated based on formula C6H10ClNO.
Implications for Research and Development
The structural nuances of these analogs highlight key considerations:
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vivo studies.
- Bioactivity : Thiophene and thiazole derivatives () may exhibit enhanced binding to sulfur-rich biological targets compared to furans.
- Stability : Benzofuran systems () with extended conjugation could offer greater photostability, advantageous in drug formulation.
Biological Activity
(2-Methylfuran-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H10ClNO. It is a derivative of furan, which is characterized by a five-membered aromatic ring containing one oxygen atom. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction between 2-methylfuran, formaldehyde, and ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include moderate temperatures (50-70°C) and the use of acidic catalysts such as hydrochloric acid.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives related to this compound can induce DNA breakage in human leukemia cells and activate apoptosis pathways .
- The compound's potential to inhibit biofilm formation in bacteria has also been noted, suggesting its utility in combating bacterial infections.
2. Anti-inflammatory Properties
- Preliminary investigations suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
3. Antioxidant Activity
- Similar compounds have demonstrated significant antioxidant capacities, which may be attributed to their ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed biological effects. Further research is necessary to identify the precise molecular mechanisms involved.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Efficacy :
-
In Vivo Studies :
- In vivo studies on related compounds have indicated potential therapeutic effects in models of inflammation and infection, supporting the hypothesis that this compound could exhibit similar benefits.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Q & A
Basic: What are the optimal synthetic routes for (2-Methylfuran-3-yl)methanamine hydrochloride, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via reductive amination of 2-methylfuran-3-carbaldehyde using methylamine, followed by hydrochloric acid salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to reduce the imine intermediate .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity. Monitor by TLC (silica gel, ethyl acetate:hexane = 1:2) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Purity Validation : Confirm via ¹H/¹³C NMR (D2O, δ 6.2–6.4 ppm for furan protons) and LC-MS (m/z calc. for C6H11NO·HCl: 149.08 [M+H]+) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy :
- Chromatography :
- HPLC : Use a polar stationary phase (e.g., HILIC) with UV detection at 254 nm; retention time ~6.2 min under isocratic conditions (80% acetonitrile) .
Advanced: How can researchers address solubility limitations of this compound in aqueous buffers?
Methodological Answer:
The hydrochloride salt form enhances water solubility but may still precipitate in high-ionic-strength buffers. Strategies include:
- pH Adjustment : Maintain solution pH ≤ 4.0 (using 10 mM HCl) to prevent freebase formation .
- Co-Solvents : Add 10–20% DMSO or ethanol to stabilize aqueous solutions .
- Surfactants : Use 0.1% Tween-80 to improve solubility in biological assays .
Advanced: How should contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities:
- Solvent Artifacts : Compare spectra in D2O vs. DMSO-d6; HCl salt may cause peak broadening in aprotic solvents .
- Impurity Profiling : Run LC-MS to detect byproducts (e.g., unreacted aldehyde at m/z 109.05 [M+H]+) .
- Dynamic Effects : Variable-temperature NMR (25–50°C) can resolve rotational isomers of the methylfuran group .
Advanced: What computational methods are suitable for modeling this compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) is ideal for mechanistic studies:
- Geometry Optimization : Use B3LYP/6-31G(d) to model the protonated amine and furan ring interactions .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic sites (e.g., amine nitrogen) for derivatization .
- Validation : Compare computed ¹³C NMR shifts (GIAO method) with experimental data (MAE < 2 ppm) .
Advanced: How to mitigate degradation during long-term storage?
Methodological Answer:
Degradation via oxidation or hydrolysis is common:
- Storage Conditions : Store at –20°C under argon in amber vials; avoid freeze-thaw cycles .
- Stabilizers : Add 1% ascorbic acid to aqueous solutions to inhibit furan ring oxidation .
- Monitoring : Periodically analyze by LC-MS for degradation products (e.g., oxidized furan at m/z 165.07 [M+H]+) .
Advanced: What strategies validate biological activity without commercial reference standards?
Methodological Answer:
- In-House Controls : Synthesize and characterize a deuterated analog (e.g., CD3-substituted) as an internal standard .
- Functional Assays : Use orthogonal methods (e.g., calcium flux assays and radioligand binding) to confirm receptor interactions .
- Cross-Validation : Compare results with structurally related compounds (e.g., tetrahydrofuran-based amines) from published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
